1-[(4-Ethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid
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Overview
Description
1-[(4-Ethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid, also known as EPMC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further research.
Mechanism Of Action
1-[(4-Ethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid works by binding to the active site of acetylcholinesterase and butyrylcholinesterase, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical And Physiological Effects
In addition to its effects on cognitive function, 1-[(4-Ethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid has also been found to have other biochemical and physiological effects. Studies have shown that 1-[(4-Ethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid can reduce inflammation, protect against oxidative stress, and improve insulin sensitivity.
Advantages And Limitations For Lab Experiments
One advantage of using 1-[(4-Ethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid in lab experiments is its ability to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which can be useful in studying the role of these enzymes in various physiological processes. However, one limitation of using 1-[(4-Ethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid is that it may not be selective in its inhibition of these enzymes, meaning that it may also inhibit the activity of other enzymes that play important roles in the body.
Future Directions
There are several potential future directions for research on 1-[(4-Ethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid. One area of interest is its potential use in the treatment of Alzheimer's disease, as increased levels of acetylcholine have been shown to improve cognitive function in patients with this condition. Another area of interest is its potential use in the treatment of inflammation-related diseases, such as rheumatoid arthritis and inflammatory bowel disease. Further research is needed to fully understand the potential applications of 1-[(4-Ethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid in these and other areas.
Synthesis Methods
The synthesis of 1-[(4-Ethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid involves a multi-step process that begins with the reaction of 4-ethoxybenzaldehyde with pyrrolidine to form the corresponding imine. This imine is then reduced using sodium borohydride to produce the corresponding amine. The amine is then reacted with 2-oxo-3-pyrrolidinecarboxylic acid to yield 1-[(4-Ethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid.
Scientific Research Applications
1-[(4-Ethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid has been found to have potential applications in drug development due to its ability to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in cognitive function. Inhibition of these enzymes can lead to increased levels of acetylcholine in the brain, which has been linked to improved cognitive function.
properties
CAS RN |
10413-45-3 |
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Product Name |
1-[(4-Ethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid |
Molecular Formula |
C14H17NO4 |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
1-[(4-ethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C14H17NO4/c1-2-19-12-5-3-10(4-6-12)8-15-9-11(14(17)18)7-13(15)16/h3-6,11H,2,7-9H2,1H3,(H,17,18) |
InChI Key |
FYNGTYQDXVLGLR-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)CN2CC(CC2=O)C(=O)O |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CC(CC2=O)C(=O)O |
Origin of Product |
United States |
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